3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid
CAS No.:
Cat. No.: VC15966464
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid -](/images/structure/VC15966464.png)
Specification
Molecular Formula | C9H14N4O2 |
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Molecular Weight | 210.23 g/mol |
IUPAC Name | 3-amino-4-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxylic acid |
Standard InChI | InChI=1S/C9H14N4O2/c1-2-5-7-6(3-4-11-5)13(9(14)15)12-8(7)10/h5,11H,2-4H2,1H3,(H2,10,12)(H,14,15) |
Standard InChI Key | FZYNBSCHNRROTE-UHFFFAOYSA-N |
Canonical SMILES | CCC1C2=C(CCN1)N(N=C2N)C(=O)O |
Introduction
Structural Characterization and Basic Properties
3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid is a fused bicyclic heterocyclic compound combining pyrazole and pyridine rings with a partially saturated tetrahydro system. Key structural features include:
The compound’s core structure consists of a pyrazolo[4,3-c]pyridine scaffold with an ethyl substituent at position 4, an amino group at position 3, and a carboxylic acid moiety at position 1. The tetrahydro designation indicates partial saturation in the pyridine ring, creating a bicyclic system with fused nitrogen-containing rings.
Physicochemical Properties and Stability
The carboxylic acid group at position 1 likely enhances water solubility compared to ester derivatives. Stability under acidic or basic conditions is inferred from hydrochloride salt formation in related compounds .
Research Gaps and Future Directions
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Synthetic Optimization:
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Development of scalable methods to introduce the ethyl and amino substituents simultaneously.
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Exploration of catalytic asymmetric synthesis for stereochemical control.
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Biological Profiling:
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Screening for kinase inhibition (e.g., tyrosine kinases) or antimicrobial activity.
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Structure-activity relationship (SAR) studies to evaluate the role of the ethyl and amino groups.
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Analytical Characterization:
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Detailed NMR and mass spectrometry data to confirm structural identity.
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